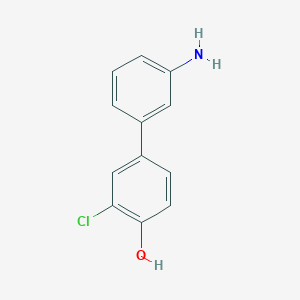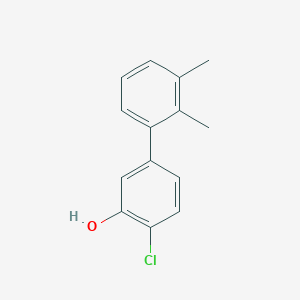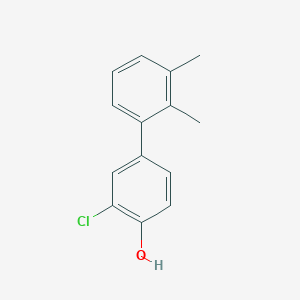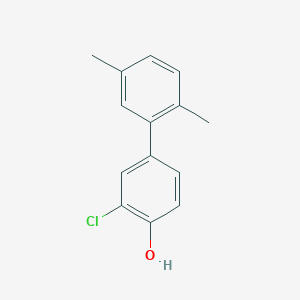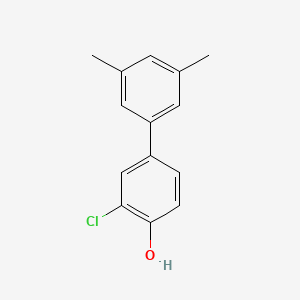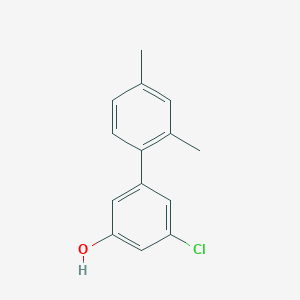
3-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2,4-dimethylphenyl)phenol, commonly known as DMPP, is an aromatic phenol compound with a number of potential applications in scientific research. It is a white crystalline powder with a melting point of 113-115 °C and a molecular weight of 217.58 g/mol. DMPP is a useful reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects on various organisms, and its potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of DMPP is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cytochrome P450 enzymes, modulation of G-protein-coupled receptor activity, and inhibition of nitric oxide synthase. In addition, it has been proposed that DMPP may act as a competitive inhibitor of tyrosinase, which is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP have been studied in various organisms. In rats, DMPP has been shown to decrease the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to reduce the levels of glucose and insulin in the blood. Furthermore, DMPP has been shown to reduce inflammation in rats, as evidenced by decreased levels of interleukin-6 and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively nontoxic and has low volatility, making it safe to use in laboratory experiments. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of DMPP in scientific research are vast and varied. One potential future direction is to further investigate its potential to modulate the activity of G-protein-coupled receptors. In addition, further research could be conducted to examine its potential to inhibit the growth of cancer cell lines. Furthermore, further studies could be conducted to examine its potential to modulate the activity of enzymes, such as cytochrome P450. Finally, further research could be conducted to examine its potential to modulate the levels of various hormones, such as insulin and leptin.
Méthodes De Synthèse
The synthesis of DMPP is accomplished through a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide in an aqueous solution. This reaction yields 4-chloro-2-methylphenoxide as the main product. The second step involves the reaction of 4-chloro-2-methylphenoxide with 2,4-dimethylphenyl bromide in the presence of a base to yield the desired product, 3-chloro-5-(2,4-dimethylphenyl)phenol. Finally, the product is purified by recrystallization.
Applications De Recherche Scientifique
DMPP has a range of potential applications in scientific research. It has been studied as a potential inhibitor of various enzymes, including cytochrome P450, tyrosinase, and nitric oxide synthase. In addition, it has been studied for its potential to modulate the activity of several G-protein-coupled receptors, including the serotonin receptor and the angiotensin receptor. Furthermore, DMPP has been studied for its potential to inhibit the growth of various cancer cell lines, including those of breast and prostate cancer.
Propriétés
IUPAC Name |
3-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIBJWWBZZUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685870 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261899-14-2 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





